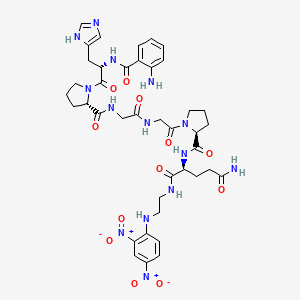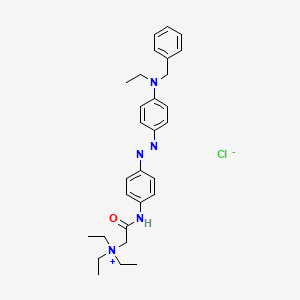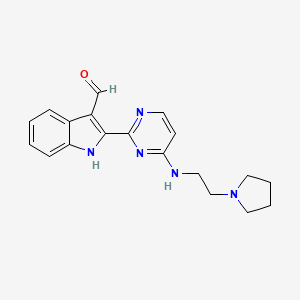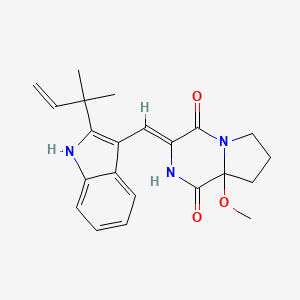
Brevianamide R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of brevianamide R involves several steps, often starting from simpler precursors. One common synthetic route involves the use of tryptophan and proline as starting materials . The process typically includes a series of cyclization and oxidation reactions to form the characteristic bicyclo[2.2.2]diazaoctane core .
化学反応の分析
Brevianamide R undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxaziridines and reducing agents such as sodium borohydride . Major products formed from these reactions often include derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
In chemistry, it serves as a model compound for studying complex natural product synthesis and biosynthetic pathways . In biology and medicine, brevianamide R and its derivatives have shown promise as insecticidal agents and potential therapeutic compounds . Additionally, this compound has been investigated for its cytotoxic effects on mammalian cells, making it a candidate for cancer research .
作用機序
The mechanism of action of brevianamide R involves its interaction with specific molecular targets and pathways. Studies suggest that this compound exerts its effects through the modulation of enzyme activity and disruption of cellular processes . The compound’s unique structure allows it to bind to target proteins and interfere with their normal function, leading to various biological effects .
類似化合物との比較
Brevianamide R is structurally similar to other brevianamides, such as brevianamide A and brevianamide B . These compounds share the bicyclo[2.2.2]diazaoctane core but differ in their functional groups and stereochemistry . Compared to other brevianamides, this compound is unique due to its specific configuration and biological activity . Similar compounds include paraherquamides and malbrancheamides, which also belong to the class of bicyclo[2.2.2]diazaoctane alkaloids .
特性
分子式 |
C22H25N3O3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13- |
InChIキー |
RRSWIGIDOYZHAH-LGMDPLHJSA-N |
異性体SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC |
正規SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


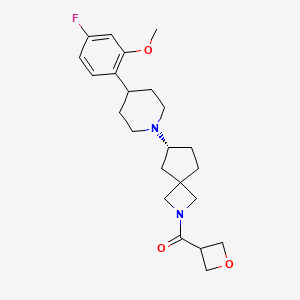
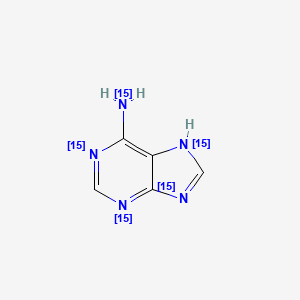
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
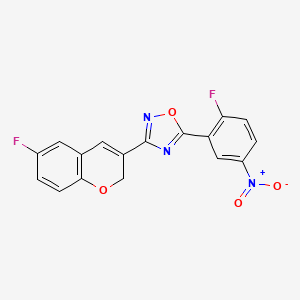
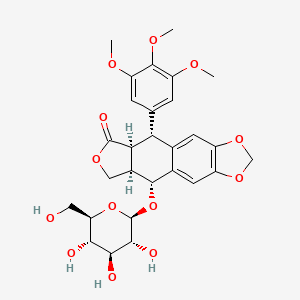
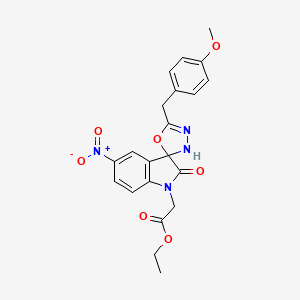
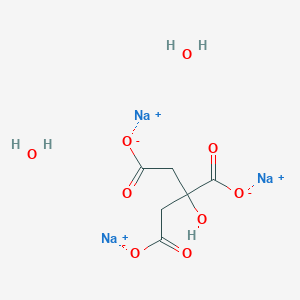
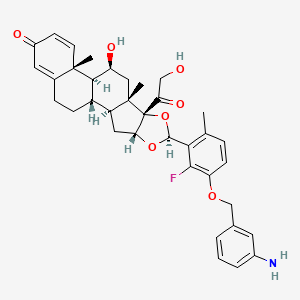
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
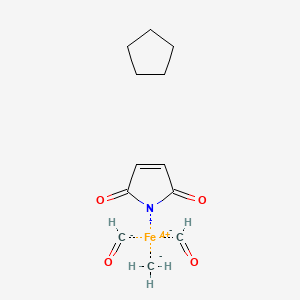
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
